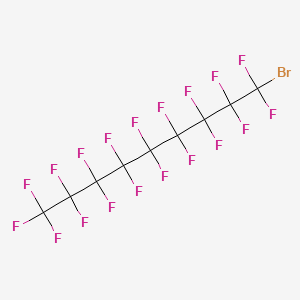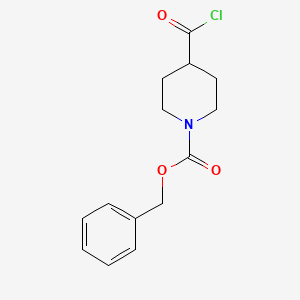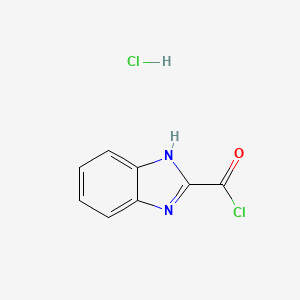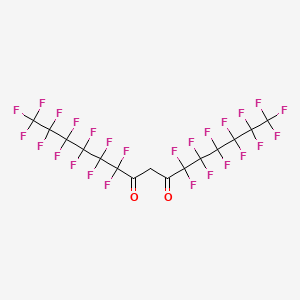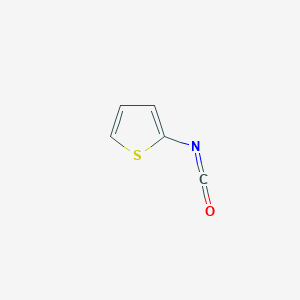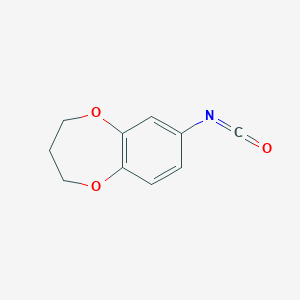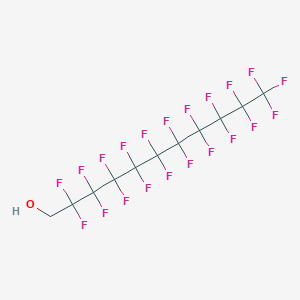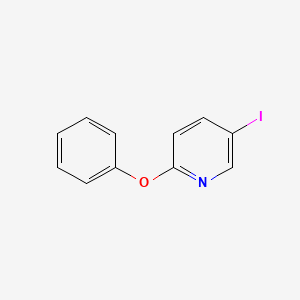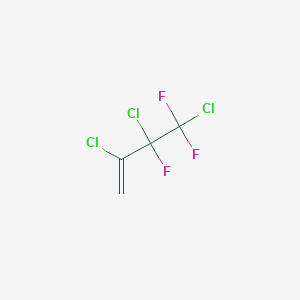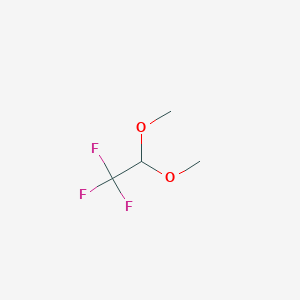![molecular formula C12H7F3N2O3 B1333502 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid CAS No. 518057-62-0](/img/structure/B1333502.png)
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C12H7F3N2O3. It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyrazine ring bearing a carboxylic acid group.
Preparation Methods
The synthesis of 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 3-(trifluoromethyl)phenol, which is then reacted with a suitable halogenated pyrazine derivative under basic conditions to form the phenoxy intermediate.
Carboxylation: The phenoxy intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group at the 2-position of the pyrazine ring. .
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the design of novel therapeutic agents, particularly due to its trifluoromethyl group, which can enhance metabolic stability and bioavailability.
Material Science: It is used as a building block in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein. The phenoxy and pyrazine rings contribute to the overall binding conformation and stability of the compound .
Comparison with Similar Compounds
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid can be compared with similar compounds such as:
3-(3-Fluorophenoxy)-2-pyrazinecarboxylic acid: This compound has a fluorine atom instead of a trifluoromethyl group, resulting in different electronic and steric properties.
3-(4-Ethoxyphenoxy)-2-pyrazinecarboxylic acid: The presence of an ethoxy group instead of a trifluoromethyl group alters the compound’s hydrophobicity and reactivity.
5-[3-(Trifluoromethoxy)phenoxy]-2-pyrazinecarboxylic acid: The trifluoromethoxy group provides different electronic effects compared to the trifluoromethyl group
These comparisons highlight the unique properties of this compound, particularly its trifluoromethyl group, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)20-10-9(11(18)19)16-4-5-17-10/h1-6H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVLWOOQXHZABF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
